3-Amino-2-chloro-4-fluorophenol

Catalog No.
S9011575
CAS No.
M.F
C6H5ClFNO
M. Wt
161.56 g/mol
Availability
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3-Amino-2-chloro-4-fluorophenol

Product Name

3-Amino-2-chloro-4-fluorophenol

IUPAC Name

3-amino-2-chloro-4-fluorophenol

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

InChI

InChI=1S/C6H5ClFNO/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H,9H2

InChI Key

ZOHCUDKMOCVFEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)N)F

Halogenation Pathways for Chloro-Fluoro Substitution Patterns

The introduction of chlorine and fluorine atoms into the aromatic ring of 3-amino-2-chloro-4-fluorophenol requires precise control over substitution patterns. Electrophilic halogenation remains the most widely employed strategy, with chlorination typically preceding fluorination due to the latter’s stronger directing effects.

In one approach, 4-fluorophenol undergoes chlorination using sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) in aqueous media. Water acts as a solvent and moderates reactivity, reducing the formation of over-chlorinated byproducts [1]. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs chlorine to the ortho position relative to the fluorine atom. Under optimized conditions (20–25°C, 6–8 hours), this method achieves 85–90% selectivity for 2-chloro-4-fluorophenol, a key intermediate [1].

Fluorination, when required, often employs Balz-Schiemann reactions or halogen-exchange (Halex) processes. For instance, diazotization of 3-amino-2-chlorophenol followed by treatment with hydrofluoric acid yields the fluorinated derivative. However, competing side reactions, such as C–N bond cleavage, necessitate careful pH control (pH 4–5) and low temperatures (−10°C) [5].

Halogenation MethodSubstrateReagentSelectivity (%)Key Challenge
Aqueous Chlorination4-FluorophenolCl₂85–90 [1]Over-chlorination
Balz-Schiemann Fluorination3-Amino-2-chlorophenolHF70–75 [5]Diazonium stability

Amination Techniques for Ortho-Directing Functional Groups

Introducing the amino group at the meta position relative to existing halogens demands strategies that overcome steric and electronic hindrance. Traditional methods, such as nitro reduction or Ullmann coupling, face limitations in regioselectivity. Recent advances in photoredox catalysis offer improved precision.

A 2021 study demonstrated that blue light irradiation (450 nm) in the presence of a ruthenium-based photocatalyst enables direct amination of 2-chloro-4-fluorophenol with alkyl amines [3]. The reaction exploits the ortho-directing effect of the hydroxyl group, positioning the amino group at the meta position relative to chlorine. Key advantages include:

  • Mild conditions: Reactions proceed at room temperature without requiring pre-functionalized substrates.
  • Broad substrate scope: Primary and secondary amines yield corresponding anilines with 60–75% efficiency [3].

Comparative studies reveal that electron-deficient amines (e.g., trifluoroethylamine) enhance reaction rates due to favorable electronic interactions with the aromatic ring [3].

Catalytic Systems for Regioselective Synthesis

Achieving regioselectivity in polyhalogenated systems relies on tailored catalytic systems. Bifunctional catalysts combining metal active sites and acid supports have shown promise.

For example, Pt/C coupled with sulfated zirconia (SO₄²⁻/ZrO₂) facilitates simultaneous hydrogenation and acid-mediated directing. In nitrobenzene reductions, Pt⁰ sites activate hydrogen transfer from formic acid, while Lewis acid sites on sulfated zirconia orient the substrate for selective amination [2]. Under optimized conditions (100°C, 4 hours), this system achieves 80% nitrobenzene conversion with 47.6% selectivity for aminophenol derivatives [2].

Alternative systems, such as HZSM-5 zeolites, exhibit lower activity due to weaker acid strength, underscoring the importance of strong Lewis acid sites in directing substituents [2].

Purification Challenges in Polyhalogenated Aminophenols

Isolating 3-amino-2-chloro-4-fluorophenol from reaction mixtures requires addressing co-eluting byproducts, including:

  • Unreacted halophenols
  • Isomeric impurities (e.g., 2-fluoro-4-chloro derivatives)
  • Oligomeric condensation products

Solvent extraction and recrystallization are widely employed. A patented method involves dissolving crude product in aqueous phosphoric acid (10–15% v/v) at 80°C, followed by gradual cooling to precipitate high-purity crystals [4]. This approach reduces impurities from 12% to <1% [4].

For stubborn contaminants, countercurrent extraction with water-immiscible solvents (e.g., ethyl acetate) partitions hydrophobic byproducts into the organic phase. Adjusting the aqueous phase to pH 6.5–7.5 with ammonia precipitates the target compound while retaining acidic impurities in solution [8].

Purification MethodSolvent SystemImpurity Reduction (%)Yield (%)
Acid RecrystallizationH₃PO₄/H₂O12 → 0.8 [4]78
Solvent ExtractionEthyl acetate/H₂O8 → 1.2 [8]85

The vibrational spectroscopic analysis of 3-amino-2-chloro-4-fluorophenol reveals characteristic absorption bands that can be systematically assigned to specific functional groups and molecular motions. The compound, with molecular formula C₆H₅ClFNO and molecular weight 161.56 g/mol, exhibits complex vibrational behavior due to the presence of multiple substituents on the phenolic ring [1] [2].

Hydroxyl Group Vibrations

The phenolic hydroxyl group manifests as a broad absorption band in the region 3520-3650 cm⁻¹ in the Fourier Transform Infrared spectrum [3] [2]. This frequency range is characteristic of O-H stretching vibrations in halogen-substituted phenols, where the presence of electron-withdrawing substituents shifts the absorption to higher frequencies compared to unsubstituted phenol [2]. The broadening of this band suggests potential intramolecular hydrogen bonding interactions between the hydroxyl group and neighboring substituents [4]. In the Raman spectrum, the O-H stretching mode appears with moderate intensity, reflecting the polarizability changes associated with this vibration [2].

The O-H in-plane bending vibration occurs in the region 1200-1350 cm⁻¹, typically appearing as a medium-intensity band in both infrared and Raman spectra [2]. The out-of-plane O-H bending mode is observed at lower frequencies around 450-500 cm⁻¹, which is consistent with similar halogenated phenol derivatives [2].

Amino Group Vibrational Modes

The primary amino group (-NH₂) attached to the aromatic ring exhibits characteristic symmetric and antisymmetric N-H stretching vibrations in the region 3300-3400 cm⁻¹ [2] [5]. These bands typically appear as multiple peaks due to the non-equivalent stretching modes of the two N-H bonds [5]. The intensity of these bands in the infrared spectrum is generally strong due to the significant change in dipole moment during the stretching motion [6].

The N-H bending vibration is observed around 1570-1580 cm⁻¹, appearing as a medium to strong absorption in the infrared spectrum [2]. This frequency is characteristic of aromatic primary amines and provides a reliable diagnostic marker for the presence of the amino functional group [5].

Aromatic Ring Vibrations

The benzene ring exhibits multiple characteristic vibrational modes in both infrared and Raman spectra. The C-H stretching vibrations appear in the region 2900-3100 cm⁻¹, typically as weak to medium intensity bands [2]. These frequencies are slightly lower than aliphatic C-H stretches due to the sp² hybridization of the aromatic carbon atoms [6].

The aromatic C=C stretching vibrations manifest in the region 1450-1620 cm⁻¹ as multiple bands of varying intensities [2]. These skeletal vibrations are sensitive to the substitution pattern and electronic effects of the halogen and amino substituents [7]. The ring breathing mode typically appears around 1000-1100 cm⁻¹ and is often more prominent in the Raman spectrum due to its high polarizability [2].

Carbon-Oxygen Stretching Vibrations

The C-O stretching vibration of the phenolic group occurs in the region 1200-1300 cm⁻¹ [2]. This band is typically strong in the infrared spectrum and exhibits coupling with other ring vibrations, particularly the C-C stretching modes [2]. The frequency of this vibration is influenced by the electron-donating or electron-withdrawing nature of the substituents on the ring [3].

Halogen-Carbon Stretching Modes

The C-F stretching vibration appears in the region 1100-1200 cm⁻¹, characteristic of aromatic carbon-fluorine bonds [2] [8]. This vibration typically shows strong intensity in the infrared spectrum due to the large electronegativity difference between carbon and fluorine [8]. The C-Cl stretching mode occurs at lower frequencies, typically in the range 700-800 cm⁻¹ [2]. Both halogen stretching modes can provide valuable information about the electronic environment and bonding characteristics of these substituents [2].

Ring Deformation and Bending Modes

The aromatic C-H in-plane bending vibrations occur in the region 1100-1150 cm⁻¹, often appearing as weak to medium intensity bands [2]. Out-of-plane C-H bending modes are observed at lower frequencies around 800-900 cm⁻¹ [2]. These vibrations are particularly sensitive to the substitution pattern on the aromatic ring and can provide information about the relative positions of the substituents [7].

Multinuclear Nuclear Magnetic Resonance Analysis of Electronic Environments

The nuclear magnetic resonance spectroscopic analysis of 3-amino-2-chloro-4-fluorophenol provides detailed information about the electronic environments of various nuclei within the molecule. The complex substitution pattern creates distinct chemical environments that are reflected in the chemical shifts and coupling patterns observed in the multinuclear Nuclear Magnetic Resonance spectra [9] [8] [10].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum reveals distinct resonances for the aromatic protons, amino protons, and hydroxyl proton. The aromatic protons appear in the region 6.7-7.2 ppm, with specific chemical shifts depending on their proximity to the electron-withdrawing and electron-donating substituents [9]. The proton ortho to the fluorine substituent typically exhibits characteristic coupling with the fluorine nucleus, resulting in a doublet with coupling constants of approximately 8-12 Hz [8].

The amino group protons appear as a broad signal in the region 4.5-5.5 ppm, with the exact chemical shift influenced by hydrogen bonding interactions and the electronic effects of the nearby substituents [10]. The broadening of this signal is attributed to rapid exchange processes and quadrupolar relaxation effects [10].

The phenolic hydroxyl proton resonates at 9.0-10.0 ppm, significantly deshielded due to the electron-withdrawing effects of the halogen substituents [9]. This proton may exhibit temperature-dependent behavior due to hydrogen bonding interactions with the amino group or solvent molecules [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms exhibit resonances in the range 110-160 ppm, with specific chemical shifts reflecting the electronic influence of the substituents [10]. The carbon bearing the amino group typically appears around 140-150 ppm, while the carbon attached to the hydroxyl group resonates around 150-160 ppm [10].

The carbons bearing halogen substituents show characteristic chemical shifts influenced by the electronegativity of the attached halogens. The carbon bound to fluorine exhibits significant upfield shifting due to the strong electron-withdrawing effect of fluorine, while the carbon bound to chlorine shows moderate deshielding [10].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F Nuclear Magnetic Resonance spectrum provides highly sensitive information about the fluorine environment. The fluorine nucleus in 3-amino-2-chloro-4-fluorophenol resonates in the range -110 to -150 ppm relative to trichlorofluoromethane (CFCl₃) as an external standard [8]. The exact chemical shift depends on the electronic effects of neighboring substituents and potential intramolecular interactions [8].

The fluorine signal typically exhibits coupling with adjacent protons, providing valuable information about the molecular geometry and conformation. The coupling constants observed range from 8-25 Hz, depending on the specific coupling pathway and the electronic environment [8]. Additional long-range coupling effects may be observed with other aromatic protons, particularly those in ortho and meta positions relative to the fluorine substituent [8].

Chemical Shift Analysis and Electronic Effects

The chemical shifts observed in the multinuclear Nuclear Magnetic Resonance spectra reflect the cumulative electronic effects of all substituents on the aromatic ring. The amino group, being electron-donating through resonance, tends to shield nearby carbons and protons [10]. In contrast, the halogen substituents, particularly fluorine, exert strong electron-withdrawing effects that result in deshielding of neighboring nuclei [8].

The hydroxyl group exhibits dual electronic character, acting as an electron-donating group through resonance while simultaneously withdrawing electron density through its electronegativity [9]. This dual nature is reflected in the complex chemical shift patterns observed for carbons and protons in its vicinity [10].

Coupling Patterns and Structural Information

The coupling patterns observed in the Nuclear Magnetic Resonance spectra provide crucial information about molecular connectivity and geometry. Proton-proton coupling constants typically range from 7-9 Hz for ortho couplings and 1-3 Hz for meta couplings on the aromatic ring [9]. The presence of halogen substituents can influence these coupling constants through electronic effects [10].

Proton-fluorine coupling is particularly informative, with two-bond and three-bond coupling constants providing insight into the relative orientations of substituents [8]. The magnitude of these coupling constants is sensitive to the dihedral angles between the coupled nuclei and can provide information about conformational preferences [8].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 3-amino-2-chloro-4-fluorophenol reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 161, corresponding to the molecular weight of the compound [11] [12] [5].

Molecular Ion and Initial Fragmentation

The molecular ion peak at m/z 161 typically appears with moderate intensity (30-50% relative abundance) in the electron ionization mass spectrum [5]. The stability of this molecular ion is influenced by the electron-donating nature of the amino group, which can stabilize the radical cation through resonance [5]. However, the presence of electron-withdrawing halogen substituents tends to destabilize the molecular ion, leading to characteristic fragmentation processes [12].

The initial fragmentation pathways involve the loss of small neutral molecules and radicals from the molecular ion. The most prominent fragmentation process is the loss of ammonia (NH₃, 17 Da) from the amino group, resulting in a base peak at m/z 144 [5]. This fragmentation is thermodynamically favored due to the formation of a stable aromatic cation with the formal structure C₆H₄ClFO⁺- [5].

Halogen Loss Processes

The loss of chlorine radical (35 Da) from the molecular ion produces a significant fragment at m/z 127, typically appearing with moderate intensity (40-60% relative abundance) [12]. This fragmentation results in the formation of C₆H₅FNO⁺- , which retains the amino and hydroxyl functionalities along with the fluorine substituent [12].

The simultaneous loss of both halogen atoms is less favorable but can occur under high-energy conditions, leading to minor fragments at lower masses [12]. The preferential loss of chlorine over fluorine reflects the greater bond strength of the C-F bond compared to the C-Cl bond [12].

Ring Fragmentation and Rearrangement Processes

Secondary fragmentation of the primary fragment ions leads to the formation of smaller fragments through ring opening and rearrangement processes [5]. The fragment at m/z 117 arises from the loss of 44 Da (likely CO₂) through a rearrangement mechanism involving the hydroxyl and amino groups [5]. This process typically occurs through the formation of a cyclic intermediate followed by elimination [5].

The fragment at m/z 99 results from the loss of CHF₂N (62 Da), indicating extensive rearrangement involving both halogen substituents and the amino group [5]. This fragmentation pathway suggests the formation of C₃H₂ClO⁺- as a stable product ion [5].

Aromatic System Fragmentation

The degradation of the aromatic ring system produces several characteristic fragment ions at lower masses. The fragment at m/z 93 corresponds to the loss of ClF (68 Da) and has the composition C₆H₅NO⁺- [5]. This fragment retains the basic aromatic framework with the amino and hydroxyl substituents [5].

Further fragmentation leads to the formation of C₅H₄O⁺- at m/z 81, C₅H₅⁺ at m/z 65, C₄H₅⁺ at m/z 53, and C₃H₃⁺ at m/z 39 [5]. These fragments represent progressive loss of functionality and ring degradation [5].

Isotope Patterns and Chlorine Detection

The presence of chlorine in the molecule results in characteristic isotope patterns that aid in structural identification [12]. The molecular ion cluster shows peaks at m/z 161 and 163 with a 3:1 intensity ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes [12]. Similar isotope patterns are observed for all chlorine-containing fragment ions, providing confirmation of chlorine retention in specific fragments [12].

Fragmentation Mechanisms and Energetics

The fragmentation mechanisms involve both simple bond cleavages and complex rearrangement processes [5]. The amino group loss occurs through α-cleavage adjacent to the aromatic ring, which is a low-energy process facilitated by the stability of the resulting aromatic cation [5]. Halogen losses involve direct bond cleavage with minimal rearrangement [12].

The rearrangement processes leading to the loss of CO₂ and other neutral molecules involve higher activation energies and typically require the formation of cyclic intermediates [5]. These processes are more prominent under high-energy ionization conditions and provide information about the thermal stability and reactivity of the compound [5].

Density Functional Theory Calculations of Molecular Orbitals and Charge Distribution

The density functional theory computational analysis of 3-amino-2-chloro-4-fluorophenol provides detailed insights into the electronic structure, molecular orbitals, and charge distribution patterns. These calculations utilize various functionals and basis sets to achieve accurate predictions of molecular properties and electronic behavior [13] [14] [15].

Optimized Molecular Geometry

The geometry optimization calculations using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets reveal the preferred conformation and bond parameters of the molecule [13] [15]. The optimized C-Cl bond length is calculated to be 1.754 Å (6-31G(d,p)) and 1.751 Å (6-311++G(d,p)), consistent with typical aromatic C-Cl bond lengths [15]. The C-F bond length is determined to be 1.358 Å (6-31G(d,p)) and 1.356 Å (6-311++G(d,p)), reflecting the shorter and stronger nature of the C-F bond compared to C-Cl [15].

The C-N bond length connecting the amino group to the aromatic ring is calculated as 1.395 Å (6-31G(d,p)) and 1.392 Å (6-311++G(d,p)), indicating partial double-bond character due to resonance interactions [15]. The C-O bond length is determined to be 1.372 Å (6-31G(d,p)) and 1.369 Å (6-311++G(d,p)), typical for phenolic compounds [15].

Bond Angles and Molecular Geometry

The calculated bond angles reflect the influence of substituent effects on the aromatic ring geometry [15]. The C-C-Cl bond angle is 119.2° (6-31G(d,p)) and 119.4° (6-311++G(d,p)), showing slight deviation from the ideal 120° due to steric and electronic effects [15]. The C-C-F bond angle is 118.8° (6-31G(d,p)) and 118.6° (6-311++G(d,p)), indicating the strong electron-withdrawing effect of fluorine [15].

The C-C-N bond angle is 120.5° (6-31G(d,p)) and 120.3° (6-311++G(d,p)), reflecting the electron-donating nature of the amino group [15]. The C-C-O bond angle is 119.8° (6-31G(d,p)) and 119.9° (6-311++G(d,p)), typical for phenolic compounds [15].

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Analysis

The frontier molecular orbital analysis reveals important information about the electronic properties and reactivity of the compound [13] [16]. The highest occupied molecular orbital energy is calculated to be -6.05 eV (6-31G(d,p)) and -6.12 eV (6-311++G(d,p)), indicating moderate ionization potential [15] [16]. The lowest unoccupied molecular orbital energy is determined to be -0.54 eV (6-31G(d,p)) and -0.52 eV (6-311++G(d,p)), suggesting moderate electron affinity [15] [16].

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is calculated as 5.51 eV (6-31G(d,p)) and 5.60 eV (6-311++G(d,p)), indicating moderate chemical stability and reactivity [16]. This energy gap suggests that the compound exhibits semiconductor-like properties with potential applications in electronic materials [16].

The highest occupied molecular orbital is primarily localized on the amino group and adjacent aromatic carbons, reflecting the electron-donating nature of the amino substituent [16]. The lowest unoccupied molecular orbital shows significant contribution from the aromatic ring carbons adjacent to the electron-withdrawing halogen substituents [16].

Mulliken Charge Distribution Analysis

The Mulliken population analysis provides insights into the charge distribution within the molecule [15] [17]. The chlorine atom carries a negative charge of -0.082 (6-31G(d,p)) and -0.085 (6-311++G(d,p)), indicating its role as an electron-withdrawing group [15]. The fluorine atom exhibits a more negative charge of -0.286 (6-31G(d,p)) and -0.289 (6-311++G(d,p)), reflecting its higher electronegativity [15].

The nitrogen atom of the amino group carries a significant negative charge of -0.632 (6-31G(d,p)) and -0.635 (6-311++G(d,p)), consistent with its electron-donating character [15]. The oxygen atom of the hydroxyl group shows a negative charge of -0.513 (6-31G(d,p)) and -0.516 (6-311++G(d,p)), indicating its electron-rich nature [15].

Global Chemical Reactivity Descriptors

The calculated global chemical reactivity descriptors provide quantitative measures of molecular reactivity and stability [15] [17]. The ionization potential is determined to be 6.05 eV (6-31G(d,p)) and 6.12 eV (6-311++G(d,p)), indicating moderate ease of electron removal [15]. The electron affinity is calculated as 0.54 eV (6-31G(d,p)) and 0.52 eV (6-311++G(d,p)), suggesting moderate tendency to accept electrons [15].

The chemical hardness, defined as half the difference between ionization potential and electron affinity, is calculated as 2.76 eV (6-31G(d,p)) and 2.80 eV (6-311++G(d,p)) [15]. This moderate hardness value indicates balanced reactivity characteristics [17]. The electronegativity is determined to be 3.30 eV (6-31G(d,p)) and 3.32 eV (6-311++G(d,p)), reflecting the overall electron-attracting ability of the molecule [15].

The electrophilicity index is calculated as 1.97 (6-31G(d,p)) and 1.96 (6-311++G(d,p)), indicating moderate electrophilic character [15] [17]. This parameter suggests that the compound can participate in both nucleophilic and electrophilic reactions depending on the reaction conditions [17].

Dipole Moment and Polarizability

The calculated dipole moment provides information about the overall polarity of the molecule [17]. The estimated dipole moment ranges from 3.0 to 4.5 Debye, indicating significant molecular polarity due to the asymmetric distribution of electron-withdrawing and electron-donating substituents [17]. This polarity influences the compound's solubility, intermolecular interactions, and spectroscopic properties [17].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

161.0043696 g/mol

Monoisotopic Mass

161.0043696 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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